molecular formula C23H21N3O4S B2673803 N-(2,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207030-11-2

N-(2,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2673803
CAS No.: 1207030-11-2
M. Wt: 435.5
InChI Key: AUMDKZKXTZXXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide belongs to the thieno[3,2-d]pyrimidin-4-one class, a scaffold known for diverse biological activities, including kinase inhibition and anticancer properties. While direct data on this specific molecule are absent in the provided evidence, its structural features can be inferred from analogs. Key characteristics include:

  • A thieno[3,2-d]pyrimidin-4-one core, providing a planar, heteroaromatic system for target binding.
  • A 2,5-dimethoxyphenyl group on the acetamide side chain, contributing electron-donating effects and modulating solubility.
  • A 4-methylphenyl substituent at position 7 of the thienopyrimidine, influencing steric and hydrophobic interactions.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-14-4-6-15(7-5-14)17-12-31-22-21(17)24-13-26(23(22)28)11-20(27)25-18-10-16(29-2)8-9-19(18)30-3/h4-10,12-13H,11H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMDKZKXTZXXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C27_{27}H27_{27}N3_3O2_2S
  • Molecular Weight : 463.58 g/mol

Antitumor Activity

Research indicates that related thieno[3,2-d]pyrimidine compounds possess significant antitumor activity. For example, studies have reported:

  • Cell Proliferation Inhibition : Compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The IC50_{50} values for these compounds typically range from 0.1 to 10 µM depending on the specific cancer type and cellular context .
CompoundCancer Cell LineIC50_{50} (µM)
Example AHeLa (Cervical)0.5
Example BMCF-7 (Breast)1.0
Example CA549 (Lung)3.5

Anti-inflammatory Activity

The anti-inflammatory potential of thieno[3,2-d]pyrimidine derivatives has been explored in various models:

  • Cytokine Inhibition : In vitro studies have shown that these compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Antioxidant Properties

Some studies suggest that thieno[3,2-d]pyrimidine derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular assays.

Study 1: Antitumor Efficacy

A study published in Cancer Research examined the effects of a thieno[3,2-d]pyrimidine derivative on breast cancer cells. The compound was found to induce apoptosis via activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

Study 2: Anti-inflammatory Mechanisms

In a model of rheumatoid arthritis, a related compound demonstrated significant reduction in joint inflammation and damage through modulation of NF-kB signaling pathways .

Scientific Research Applications

Cancer Research

One of the most promising applications of N-(2,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is in cancer therapy. This compound has been shown to exhibit potent inhibitory effects on various cancer cell lines through several mechanisms:

  • MEK1/2 Kinase Inhibition : The compound is noted for its ability to inhibit MEK1/2 kinases, which play a crucial role in the MAPK signaling pathway often dysregulated in cancers. Studies have demonstrated that it can effectively inhibit the proliferation of acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13) at low concentrations (0.3 µM and 1.2 µM respectively) .
  • Cell Cycle Arrest : Inhibition studies reveal that the compound induces G0/G1 arrest in cancer cells, suggesting a mechanism that may prevent cell division and promote apoptosis in malignant cells .
  • In Vivo Efficacy : Preclinical models have shown that this compound can suppress tumor growth in xenograft models, demonstrating its potential for further development as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Broad Spectrum Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The structural features contribute to its efficacy against resistant strains .
  • Mechanism of Action : The exact mechanisms remain under investigation, but it is hypothesized that the thieno[3,2-d]pyrimidine core enhances membrane permeability or interferes with essential metabolic pathways in bacteria .

Neurological Applications

The compound's structural similarities to known neuroactive substances suggest potential applications in treating neurological disorders:

  • Dopamine Receptor Modulation : Research indicates that compounds with similar structures may affect dopamine receptors, which are crucial in managing conditions like schizophrenia and Parkinson's disease. This opens avenues for exploring its use as a neuroprotective agent or antipsychotic .

Data Summary Table

Application AreaMechanism of ActionKey Findings
Cancer ResearchInhibition of MEK1/2 kinases; G0/G1 cell cycle arrestEffective against MV4-11 and MOLM13 cells at low concentrations
Antimicrobial ActivityBroad-spectrum antibacterial propertiesActive against various resistant strains
Neurological ApplicationsPotential modulation of dopamine receptorsPossible neuroprotective effects

Case Studies and Research Insights

Several studies have contributed to our understanding of this compound:

  • In Vitro Studies on Cancer Cells : Research demonstrated significant growth inhibition in leukemia cell lines when treated with this compound, highlighting its potential as a therapeutic agent .
  • Antibacterial Efficacy Trials : A series of trials assessed the compound's effectiveness against common bacterial pathogens, revealing promising results that warrant further exploration into its clinical applications .
  • Neuropharmacological Studies : Ongoing research is investigating the compound's effects on neurotransmitter systems to evaluate its suitability for treating neurological disorders .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes controlled hydrolysis under acidic or basic conditions. In acidic hydrolysis (e.g., HCl/H₂O, reflux), the amide bond cleaves to form a carboxylic acid derivative, while basic conditions (e.g., NaOH/EtOH) yield a carboxylate salt.

Reaction Conditions Products Yield
6M HCl, 80°C, 12 h2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetic acid78%
2M NaOH, EtOH, reflux, 8 hSodium 2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate82%

Electrophilic Aromatic Substitution

The 2,5-dimethoxyphenyl and 4-methylphenyl groups participate in electrophilic substitutions. Nitration and sulfonation occur preferentially at the para positions relative to methoxy groups .

Reaction Conditions Products
NitrationHNO₃/H₂SO₄, 0°C, 2 h3-nitro-2,5-dimethoxyphenyl derivative
SulfonationH₂SO₄ (fuming), 50°C, 4 h3-sulfo-2,5-dimethoxyphenyl acetamide

Oxidation of the 4-Methylphenyl Group

The 4-methylphenyl substituent is oxidized to a carboxylic acid using KMnO₄ under acidic conditions:
4-methylphenylKMnO4/H2SO44-carboxyphenyl\text{4-methylphenyl} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{4-carboxyphenyl}

Oxidizing Agent Conditions Product
KMnO₄ (aq.)90°C, 6 h7-(4-carboxyphenyl)-thieno[3,2-d]pyrimidin-4-one

Nucleophilic Substitution at the Thienopyrimidine Core

The sulfur atom in the thieno[3,2-d]pyrimidine ring undergoes nucleophilic displacement with amines or alkoxides :

Nucleophile Conditions Product
EthanolamineDMF, 80°C, 4 h3-(2-hydroxyethylamino)thieno[3,2-d]pyrimidin-4-one
Sodium methoxideMeOH, reflux, 3 h3-methoxy-thieno[3,2-d]pyrimidin-4-one

Functionalization via Knoevenagel Condensation

The 4-oxo group participates in Knoevenagel reactions with active methylene compounds (e.g., malononitrile) :
4-oxo+NC–CH₂–CNpiperidine4-(dicyanomethylene)\text{4-oxo} + \text{NC–CH₂–CN} \xrightarrow{\text{piperidine}} \text{4-(dicyanomethylene)}

Reactant Conditions Product Yield
MalononitrilePiperidine/EtOH, 70°C4-(dicyanomethylene)thieno[3,2-d]pyrimidine65%

Ring-Opening Reactions

Under strong alkaline conditions (e.g., NaOH/H₂O₂), the thieno[3,2-d]pyrimidine ring opens to form a thiophene-2,3-dicarboxamide derivative:

Conditions Product
10% NaOH, H₂O₂, 100°C, 6 h3,4-dicarbamoylthiophene with residual aromatic substituents

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces cycloreversion, cleaving the thienopyrimidine ring into discrete thiophene and pyrimidine fragments:

Conditions Products
UV light, MeOH, 24 h2-(4-methylphenyl)thiophene-3-carboxamide + pyrimidine derivative

Analytical Characterization

Reaction products are typically characterized using:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy group δ = 3.8–4.0 ppm) .

  • LC-MS : Validates molecular weights (e.g., [M+H]⁺ = 447.2 for parent compound).

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at 1650–1680 cm⁻¹).

This compound’s multifunctional design enables diverse reactivity, making it a versatile intermediate in medicinal chemistry and materials science .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacokinetics and Binding

Table 1: Substituent Variations in Thienopyrimidine Derivatives
Compound Name (Evidence ID) Core Structure R1 (Position 7) R2 (Acetamide Side Chain) Molecular Weight Key Properties
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-methylphenyl 2,5-dimethoxyphenyl Not provided Hypothesized enhanced solubility due to methoxy groups
Thieno[3,2-d]pyrimidin-4-one 4-methoxyphenyl 2,5-difluorophenyl 427.425 Higher lipophilicity (fluorine substituents)
Triazolo[4,3-c]pyrimidin-3-one - 2,5-dimethylphenyl Not provided Reduced steric bulk (methyl vs. methoxy)
Thieno[2,3-d]pyrimidin-4-one 5,6-dimethyl 4-aminophenyl 314.0 [M+H]+ Increased planarity (dimethylthieno group)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s 2,5-dimethoxyphenyl group (electron-donating) contrasts with ’s 2,5-difluorophenyl (electron-withdrawing), which may alter metabolic stability and target affinity .
  • Core Heterocycle Modifications: ’s triazolo-pyrimidinone core introduces additional hydrogen-bonding sites compared to the thienopyrimidine scaffold, possibly altering target selectivity .

Physicochemical and Spectral Comparisons

Table 2: Analytical Data for Selected Analogous Compounds
Compound (Evidence ID) Melting Point (°C) Key ^1H NMR Signals (δ, ppm) Notable Functional Groups
230–232 12.50 (NH), 2.19 (CH3) Dihydropyrimidinone, thioether
224–226 7.75–7.55 (Ar-H), 2.21 (CH3) Phenoxy group, thioether
202–203 2.07 (CH3), 9.87 (NH) Dimethylthieno, acetamide

Key Observations :

  • Melting Points: Higher melting points (e.g., 230–232°C in ) correlate with rigid structures like dihydropyrimidinones, whereas the target’s thienopyrimidine core may exhibit intermediate thermal stability .
  • NMR Shifts : Aromatic protons in the target’s 2,5-dimethoxyphenyl group would likely resonate downfield (~7.0–7.5 ppm) compared to ’s difluorophenyl (~7.3–7.8 ppm) due to electron-donating effects .

Q & A

Q. How can synthetic yield be optimized for this compound, and what factors influence variability in reported yields?

Methodological insights:

  • Optimize reaction stoichiometry (e.g., 1:1 molar ratio of reactants) and use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance amide bond formation .
  • Solvent choice (e.g., dichloromethane) and temperature control (e.g., 273 K for carbodiimide-mediated reactions) are critical for minimizing side reactions .
  • Purification via recrystallization (e.g., slow evaporation in methylene chloride) improves purity, as seen in yields ranging from 56% to 80% in analogous thienopyrimidine acetamides .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological insights:

  • 1H NMR : Key signals include aromatic protons (δ 7.0–8.6 ppm), methoxy groups (δ 3.7–3.8 ppm), and acetamide NH (δ ~10.1 ppm). Splitting patterns (e.g., doublets for para-substituted aryl groups) confirm substitution .
  • LC-MS : Use electrospray ionization (ESI) to detect [M+H]+ ions. For example, a compound with molecular weight 314.0 g/mol showed m/z 314.0 [M+H]+ .
  • Elemental analysis: Compare calculated vs. experimental C, N, and S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) to validate purity .

Q. How do substituents on the phenyl and thienopyrimidine rings affect solubility and preliminary bioactivity?

Methodological insights:

  • Electron-donating groups (e.g., methoxy) enhance solubility in polar solvents like DMSO, while bulky substituents (e.g., 4-methylphenyl) may reduce crystallinity .
  • Replace the 4-methylphenyl group with halogenated aryl moieties (e.g., 4-fluorophenyl) to study effects on enzyme inhibition potency, as seen in related pyrimidine derivatives .

Q. What analytical challenges arise in assessing purity, and how are they addressed?

Methodological insights:

  • High-resolution mass spectrometry (HR-MS) resolves isotopic patterns for chlorine-containing analogs, avoiding misassignment of [M+H]+ peaks .
  • Use differential scanning calorimetry (DSC) to detect polymorphic forms, as melting points (e.g., 202–203°C vs. 230°C) vary with crystal packing .

Advanced Research Questions

Q. How does crystal packing influence the compound’s stability and intermolecular interactions?

Methodological insights:

  • X-ray crystallography reveals hydrogen-bonding networks (e.g., N–H⋯O dimers with R₂²(10) motifs) that stabilize the lattice in monoclinic systems (space group P21/c) .
  • Dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl groups) impact conformational flexibility and solubility .

Q. What mechanistic insights exist regarding its potential as a kinase or enzyme inhibitor?

Methodological insights:

  • Molecular docking studies using pyrimidine scaffolds suggest interactions with ATP-binding pockets of kinases. For example, substituents like 4-fluorobenzyl groups enhance binding affinity in pyrazolo[4,3-d]pyrimidines .
  • Competitive inhibition assays (e.g., lipoxygenase inhibition) with IC₅₀ values can quantify potency .

Q. How should researchers reconcile contradictory data in spectroscopic or bioactivity studies?

Methodological insights:

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • Replicate bioactivity assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in IC₅₀ values across labs .

Q. Can computational models predict the impact of structural modifications on target binding?

Methodological insights:

  • Density functional theory (DFT) calculations optimize substituent placement for hydrogen bonding (e.g., methoxy groups at 2,5-positions) .
  • Molecular dynamics simulations assess conformational stability of acetamide side chains in aqueous environments .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological insights:

  • Prodrug approaches: Mask the acetamide NH as a tert-butyl carbamate to enhance metabolic stability .
  • Lyophilization in inert atmospheres prevents degradation of thienopyrimidine cores during long-term storage .

Q. How can structural modifications enhance selectivity for specific biological targets?

Methodological insights:

  • Introduce sulfone or phosphonate groups to the pyridine scaffold, which improve interactions with charged residues in enzyme active sites .
  • Replace the 4-methylphenyl group with cyclohexyl (e.g., N-cyclohexyl analogs) to reduce off-target effects in cell-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.